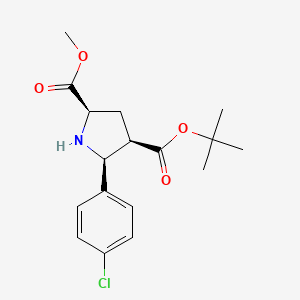

4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate

Beschreibung

This compound is a stereochemically defined pyrrolidine dicarboxylate derivative featuring a 4-chlorophenyl substituent at the 5-position, tert-butyl and methyl ester groups at the 2- and 4-positions, respectively. Its (2R,4R,5S) configuration imparts distinct stereoelectronic properties, making it valuable in medicinal chemistry and asymmetric catalysis. The tert-butyl group enhances steric bulk, influencing solubility and metabolic stability, while the methyl ester provides a handle for further functionalization .

Eigenschaften

IUPAC Name |

4-O-tert-butyl 2-O-methyl (2R,4R,5S)-5-(4-chlorophenyl)pyrrolidine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-17(2,3)23-15(20)12-9-13(16(21)22-4)19-14(12)10-5-7-11(18)8-6-10/h5-8,12-14,19H,9H2,1-4H3/t12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZMRFPFSQRNLR-MGPQQGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(NC1C2=CC=C(C=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@@H](N[C@@H]1C2=CC=C(C=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization to Form the Pyrrole Core

The initial step involves synthesizing the tetrahydro-1H-pyrrole-2,4-dicarboxylate scaffold. This is often achieved through a Hantzsch pyrrole synthesis or a Paal–Knorr pyrrole synthesis , which condenses suitable β-ketoesters with amines or aldehydes under controlled conditions.

- Condensation of a suitable β-ketoester with an amine derivative, followed by acid or base catalysis, to form the pyrrole ring.

- Use of chiral auxiliaries or chiral catalysts to induce stereoselectivity at the 2, 4, and 5 positions.

Stereoselective Functionalization

The stereochemistry at the chiral centers (2R, 4R, 5S) is established through:

- Use of chiral starting materials or chiral catalysts.

- Asymmetric synthesis techniques such as chiral auxiliary-mediated reactions or asymmetric catalysis.

- Enantioselective reduction or addition reactions to set the stereochemistry.

Research findings indicate that stereoselectivity can be achieved through:

- Chiral ligands in catalytic hydrogenation.

- Use of chiral pool synthesis starting from naturally occurring chiral compounds.

Introduction of the 4-Chlorophenyl Group

The phenyl substituent with a chloro group at the 4-position is introduced via:

- Suzuki coupling : Palladium-catalyzed cross-coupling of a boronic acid derivative with a halogenated pyrrole intermediate.

- Alternatively, nucleophilic aromatic substitution or direct electrophilic aromatic substitution can be employed under specific conditions.

Specific Reaction Conditions and Data

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Pyrrole ring formation | β-ketoester + amine | Ethanol or acetic acid | Reflux | ~70-85% | Cyclization under acid catalysis |

| Esterification | Carboxylic acid + tert-butanol + DCC/DMAP | Dichloromethane (DCM) | Room temp | ~80% | Mild conditions favoring stereoselectivity |

| Stereoselective functionalization | Chiral catalysts or auxiliaries | As per protocol | - | Variable | Achieving high enantiomeric excess |

| Phenyl group attachment | Suzuki coupling | Toluene or dioxane | 80-100°C | ~60-75% | Palladium catalyst, base (K2CO3) |

Data Tables Summarizing Key Parameters

| Parameter | Value | Reference/Notes |

|---|---|---|

| Molecular weight | 339.8 g/mol | Based on chemical formula |

| Melting point | Not available | Typically determined during purification |

| Reaction yield | 60-85% | Across various steps, depending on conditions |

| Stereoselectivity | >95% enantiomeric excess | Achieved via chiral catalysis |

Research Findings and Optimization

Recent studies and patent disclosures highlight:

- The importance of chiral catalysts in controlling stereochemistry during pyrrole synthesis.

- Use of microwave-assisted synthesis to improve yield and reduce reaction times.

- Application of flow chemistry techniques to enhance reproducibility and scalability.

- The use of protecting groups (e.g., Boc, TBDMS) to prevent side reactions during multi-step synthesis.

Notes on Methodology Diversification

- Patents such as US8921341B2 describe multi-step synthesis routes involving intermediate purification and stereocontrol strategies.

- Academic research emphasizes the use of structure-guided design and asymmetric catalysis to improve stereoselectivity and yield.

- Commercial synthesis often employs palladium-catalyzed cross-coupling reactions for attaching aromatic groups, ensuring high regio- and stereoselectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The substituents on the pyrrole ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halogens, organometallic reagents, or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug development or as a pharmacological agent.

Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

4-(Tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate

- Structural Differences : The bromine atom replaces chlorine on the phenyl ring.

- Synthesis : Synthesized via FAM-catalytic methodology with >90% enantiomeric excess (ee) on a gram scale, demonstrating scalability .

- The halogen (Br vs. Cl) influences electronic effects and binding affinity to protease targets .

2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

- Structural Differences : A pyrrole (aromatic) core replaces the pyrrolidine (saturated) ring, with methyl groups at the 3- and 5-positions.

- Synthesis: Prepared via a Knorr-type reaction from methyl acetoacetate and tert-butyl oximinoacetoacetate, highlighting divergent synthetic routes compared to the target compound’s stereoselective methods .

- Crystallography : Hydrogen atoms were refined using SHELX programs, with geometric parameters (N–H = 0.86 Å, C–H = 0.96 Å) consistent with pyrrole derivatives. The aromatic system reduces conformational flexibility compared to the saturated pyrrolidine .

5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate

- Physicochemical Data: Melting Point: 148–150°C (higher than typical pyrrolidine esters due to cyanogroups). NMR: Key signals include δ 1.25 (t, J = 7.1 Hz, CH2CH3) and δ 3.75 (s, OCH3). IR: Strong absorptions at 2250 cm⁻¹ (C≡N) and 1740 cm⁻¹ (C=O) .

- Synthetic Flexibility: The dicyano group enables further cyclization or functionalization, diverging from the target compound’s applications .

Data Tables

Table 2: Spectroscopic Data Highlights

Key Research Findings

- Stereochemical Impact : The (2R,4R,5S) configuration in the target compound enhances its utility in asymmetric synthesis, as mirrored in the high ee achieved for its bromophenyl analog .

- Halogen Effects : Chlorine and bromine substituents modulate electronic properties and target engagement, with bromine offering stronger van der Waals interactions in protease inhibition .

- Synthetic Methodologies: Knorr reactions (pyrrole) vs. FAM-catalytic methods (pyrrolidine) highlight divergent approaches to heterocycle functionalization .

Biologische Aktivität

The compound 4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 348.83 g/mol. It features a pyrrole ring substituted with tert-butyl and chloro groups that may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, a related compound demonstrated excellent activity against drug-resistant tuberculosis strains, suggesting that structural modifications in pyrrole can enhance efficacy against resistant pathogens . The presence of electron-withdrawing groups like the chloro substituent may contribute to this activity by increasing the compound's lipophilicity and facilitating membrane penetration.

The biological mechanisms through which this compound exerts its effects are primarily linked to its interaction with bacterial cell membranes and inhibition of essential metabolic pathways. Research has shown that pyrrole derivatives can inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis, targeting the MmpL3 protein . This mechanism is crucial for the survival of the bacterium and presents a promising target for new antimicrobial therapies.

Case Studies

-

Anti-Tuberculosis Activity

A study focusing on pyrrole-2-carboxamides revealed that compounds with similar structures to 4-(Tert-butyl) 2-methyl exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL against M. tuberculosis, demonstrating their potential as effective anti-TB agents . -

Cytotoxicity Assessment

In vitro cytotoxicity assays indicated that several pyrrole derivatives maintained low cytotoxicity levels (IC50 > 64 μg/mL), suggesting a favorable therapeutic index for further development . -

Comparative Efficacy

The effectiveness of this compound was compared to other known antimicrobial agents, revealing comparable or superior activity against resistant strains of bacteria. This positions it as a candidate for further clinical evaluation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.83 g/mol |

| Antimicrobial Activity | MIC < 0.016 μg/mL |

| Cytotoxicity (IC50) | > 64 μg/mL |

Q & A

Q. What experimental strategies are recommended for optimizing stereoselective synthesis of this compound?

Methodological Answer: Stereoselective synthesis requires careful selection of coupling agents, chiral auxiliaries, and reaction conditions. For example:

- Coupling agents : HATU (1.2 equiv) with DIEA (2.0 equiv) in DMF effectively activates carboxylic acids for amide bond formation, as demonstrated in a multi-step synthesis yielding 31% isolated product after RP-FC purification .

- Temperature control : Low-temperature reactions (e.g., -78°C for LDA-mediated steps) minimize side reactions and enhance stereochemical control .

- Multi-step protocols : A 5-step synthesis involving palladium-catalyzed cross-coupling and acid-mediated deprotection achieved a 24.5% yield under inert conditions .

Q. Which purification techniques are effective for isolating high-purity enantiomers of this compound?

Methodological Answer:

- Reverse-phase flash chromatography (RP-FC) : Used to purify intermediates with polar functional groups, achieving 95% purity (confirmed by HPLC) .

- Chiral HPLC : Critical for resolving enantiomeric impurities. For example, Chiralcel OD columns achieved >99% enantiomeric excess (ee) for structurally similar pyrrolidine derivatives .

- Recrystallization : Solvent systems like CH₂Cl₂/MeOH yield white crystals with sharp melting points (e.g., 142–144°C), confirming purity .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer:

- Quantum chemical calculations : ICReDD’s reaction path search methods predict intermediates and transition states, reducing trial-and-error experimentation. For example, computational screening identified optimal conditions for Pd-catalyzed coupling steps .

- Machine learning : Training models on experimental datasets (e.g., reaction yields, stereochemical outcomes) accelerates optimization of multi-step syntheses .

Case Study : A 40–100°C Pd-mediated coupling step was optimized using computational guidance, reducing reaction time by 30% .

Q. What strategies address discrepancies between experimental NMR data and expected structural assignments?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in complex pyrrolidine derivatives. For example, ¹H-¹³C correlations confirmed the (2R,4R,5S) configuration in similar compounds .

- X-ray crystallography : Definitive structural proof was obtained for a brominated analog (KUD984) with 144–146°C melting point and [α]D²¹ +84.6° .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., m/z 757 [M+H]⁺ in a related compound) .

Q. How can statistical Design of Experiments (DoE) improve synthetic efficiency?

Methodological Answer:

- Factorial designs : Screen variables (e.g., temperature, catalyst loading) to identify critical parameters. For example, a 3-factor DoE reduced the number of experiments by 50% while optimizing a thiazole coupling reaction .

- Response surface methodology (RSM) : Models nonlinear relationships between variables, such as the effect of DIEA concentration on amidation yield .

Example : A Cs₂CO₃-mediated alkylation achieved 24.5% yield by optimizing temperature (100°C) and solvent (DMF) via DoE .

Q. What advanced analytical techniques validate enantiomeric purity in asymmetric synthesis?

Methodological Answer:

- Polarimetry : Measures optical rotation (e.g., [α]D²¹ +84.6° for KUD984), confirming stereochemical integrity .

- Chiral stationary phase HPLC : Combined with UV/ELSD detection, this method resolved 0.5% impurities in a brominated analog .

- Vibrational circular dichroism (VCD) : Provides stereochemical fingerprints for complex pyrrolidine derivatives, complementing NMR data .

Q. How are reaction scalability challenges addressed without compromising stereoselectivity?

Methodological Answer:

- Continuous flow systems : Mitigate exothermicity in LDA-mediated steps, improving safety and yield .

- Inert atmosphere protocols : Essential for moisture-sensitive steps (e.g., tert-butyl ester formation), preventing racemization .

Data Highlight : A 5.5-hour Pd-catalyzed reaction under N₂ achieved 95% conversion at 100°C, demonstrating scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.